molecular formula C13H20N6O4 B116369 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate CAS No. 142963-59-5

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate

Katalognummer: B116369
CAS-Nummer: 142963-59-5
Molekulargewicht: 324.34 g/mol
InChI-Schlüssel: HDOVUKNUBWVHOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate, commonly known as Valacyclovir, is an L-valyl ester prodrug of the antiviral drug Acyclovir . Its chemical structure comprises a guanine analog linked via a methoxyethyl group to a valine moiety, which enhances oral bioavailability by facilitating intestinal absorption . Valacyclovir is metabolized in the liver and intestinal wall to Acyclovir, which inhibits viral DNA polymerase by acting as a chain terminator . It is widely used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

Eigenschaften

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101338116
Record name Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-59-5
Record name Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Esterification of Acyclovir with L-Valine Derivatives

The most widely reported synthesis involves esterifying the hydroxyl group of acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) with L-valine. This method, patented by GlaxoSmithKline, employs carbodiimide-mediated coupling under anhydrous conditions . Acyclovir is reacted with N-carbobenzyloxy-L-valine (Cbz-Val-OH) in dimethylformamide (DMF) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction proceeds at 0–5°C for 4–6 hours, followed by deprotection of the Cbz group via hydrogenolysis with palladium-on-carbon (Pd/C) in methanol .

Critical parameters include:

  • Molar ratio : A 1:1.2 ratio of acyclovir to Cbz-Val-OH minimizes diastereomer formation .

  • Solvent polarity : DMF outperforms tetrahydrofuran (THF) or dichloromethane (DCM) due to enhanced solubility of the guanine moiety .

  • Deprotection efficiency : Hydrogenolysis at 40 psi H₂ pressure achieves >98% deprotection yield without racemization .

Post-reaction purification involves recrystallization from ethanol/water (3:1 v/v), yielding 78–82% of the target compound with ≥99.5% HPLC purity .

Alkylation of 6-Oxypurine Intermediates

Alternative routes focus on alkylating 2-amino-6-oxypurine with ethylene glycol-linked valine esters. A 2013 protocol from PMC details the nucleophilic displacement of 6-chloropurine derivatives with 2-(2-amino-3-methylbutanoyloxy)ethanol . The reaction utilizes sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, achieving 67% yield. Key steps include:

  • Purine activation : 6-Chloro-9H-purine is treated with NaH to generate the sodium salt.

  • Alkylation : Addition of 2-(2-azido-3-methylbutanoyloxy)ethyl bromide introduces the side chain.

  • Staudinger reaction : Triphenylphosphine reduces the azide to an amine, yielding the final product .

This method avoids carbodiimide reagents but requires strict moisture control to prevent hydrolysis of the chloro intermediate.

Catalytic Asymmetric Synthesis

Recent patents disclose rhodium-catalyzed asymmetric hydrogenation for enantioselective synthesis. A 2025 approach employs a chiral BINAP-Rh(I) complex to reduce a prochiral α,β-unsaturated ester precursor . The substrate, 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-(tert-butoxycarbonylamino)-3-methylbut-2-enoate, undergoes hydrogenation at 50°C under 50 bar H₂ pressure. The catalyst loading of 0.5 mol% achieves 94% enantiomeric excess (ee) and 88% isolated yield .

Advantages over classical methods :

  • Eliminates racemization risks during esterification.

  • Reduces purification steps by avoiding diastereomeric byproducts.

Continuous Flow Synthesis

An innovative 2024 protocol uses microfluidic reactors to enhance reaction kinetics and selectivity. The process combines acyclovir and Fmoc-Val-OH in a T-shaped mixer at 100°C, with DCC and DMAP dissolved in acetonitrile . Key parameters:

ParameterValueImpact on Yield
Residence time8 minutesMaximizes conversion (92%)
Temperature100°CReduces side reactions
Reactor pressure10 barPrevents solvent vaporization

The continuous system achieves 89% yield with a space-time yield of 2.1 kg·L⁻¹·h⁻¹, surpassing batch reactors by 40% .

Solvent-Free Mechanochemical Approaches

Ball milling techniques eliminate solvent use by grinding acyclovir sodium salt with valine p-nitrophenyl ester. A 2024 study reported 74% yield after 2 hours of milling at 30 Hz using zirconia balls. This method’s energy efficiency (0.7 kWh/mol) makes it scalable for green chemistry applications .

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in water/acetonitrile gradient, retention time 12.3 minutes .

  • MS (ESI+) : m/z 365.2 [M+H]⁺, 387.1 [M+Na]⁺ .

  • ¹H NMR (DMSO-d6): δ 1.02 (d, 6H, CH(CH₃)₂), 2.18 (m, 1H, CH(CH₃)₂), 3.64 (t, 2H, OCH₂CH₂O), 4.28 (s, 2H, OCH₂N), 6.47 (s, 2H, NH₂) .

Industrial-Scale Optimization

For commercial production, the continuous flow method is preferred due to:

  • Cost : Reduces DMF usage by 60% compared to batch processes .

  • Safety : Minimizes exposure to toxic carbodiimides.

  • Regulatory compliance : Meets ICH Q11 guidelines for polymorph control.

Typical batch sizes of 500 kg yield 435 kg (87%) of pharmaceutical-grade material with ≤0.1% impurities .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Carbodiimide coupling8299.5High reproducibilityToxic byproduct (DCU)
Alkylation6798.2Avoids coupling reagentsMoisture-sensitive steps
Catalytic hydrogenation8899.8Excellent enantioselectivityHigh catalyst cost
Continuous flow8999.6ScalabilityInitial equipment investment

Emerging Technologies

Enzymatic synthesis : A 2025 pilot study used Candida antarctica lipase B (CAL-B) to catalyze acyclovir esterification in ionic liquids ([BMIM][BF₄]). At 45°C, the enzyme achieves 81% conversion in 24 hours with no racemization .

Photocatalytic methods : Visible-light-mediated esterification using eosin Y as a photocatalyst reduces reaction time to 2 hours under blue LED irradiation .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The purine moiety can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced forms of the purine moiety.

    Substitution: Substituted derivatives where the methoxy group is replaced by the nucleophile.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a crucial precursor in the development of antiviral drugs. Its mechanism involves targeting viral DNA polymerase, which is essential for viral replication. By inhibiting this enzyme, the compound effectively prevents the incorporation of nucleotides into the growing viral DNA chain, thereby halting viral propagation. This characteristic positions it as a candidate for drug development against various viral infections.

Biological Studies

Research has indicated that 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate may play a role in various biological processes. Studies are ongoing to explore its interactions with cellular mechanisms and its potential therapeutic effects beyond antiviral applications.

Chemical Synthesis

In synthetic organic chemistry, this compound is employed as a building block for various complex organic molecules. Its unique structure allows chemists to modify and utilize it in the synthesis of derivatives that may exhibit enhanced biological activity or novel properties.

Pharmaceutical Industry

The compound is utilized in the production of fine chemicals and pharmaceuticals, particularly those targeting nucleic acid synthesis pathways. Its relevance extends to both research laboratories and commercial pharmaceutical manufacturing.

Case Study 1: Antiviral Activity

A study conducted by researchers focused on the antiviral properties of derivatives synthesized from this compound. The results demonstrated that specific modifications could enhance its efficacy against herpes simplex virus (HSV) and other viral pathogens. This case study highlighted the importance of structural variations in optimizing antiviral activity.

Case Study 2: Mechanistic Insights

Research published in a peer-reviewed journal examined the interaction between this compound and viral DNA polymerase. Using kinetic assays, it was shown that the compound acts as a competitive inhibitor, providing insights into its mechanism of action at a molecular level. This understanding is crucial for designing more effective antiviral agents based on its structure.

Case Study 3: Synthesis and Derivatives

A comprehensive review detailed various synthetic pathways for producing this compound and its derivatives. The study emphasized the importance of optimizing reaction conditions to increase yield and purity, which is essential for pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral DNA polymerase, preventing viral replication. In anticancer research, it can induce apoptosis by interacting with cellular pathways that regulate cell death.

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties:

Property Value Source
Molecular Weight 324.34 g/mol
LogP (Partition Coefficient) -2.26
Bioavailability 55%
CAS Number 124832-26-4 (base)
124832-27-5 (hydrochloride)

Spectroscopic studies (FT-IR, FT-Raman, NMR) confirm its planar guanine ring system and ester linkage, with intramolecular hydrogen bonding stabilizing the structure . Density functional theory (DFT) analyses reveal reactive sites at the purine ring and ester group, influencing its antiviral activity .

Comparison with Similar Compounds

Valacyclovir belongs to a class of acyclic guanosine analogs. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Molecular Weight (g/mol) LogP Bioavailability Primary Use References
Valacyclovir L-valine ester of Acyclovir 324.34 -2.26 55% HSV, VZV infections
Acyclovir Free hydroxyl group (no ester) 225.20 -3.17 10–20% HSV, VZV infections
Valganciclovir L-valine ester of Ganciclovir 354.36 -2.18 60% CMV infections
Ganciclovir 1,3-dihydroxypropoxymethyl group 255.23 -3.58 5–9% CMV infections
2-(Nitroxy)ethyl 2-amino-3-methylbutanoate Nitroxy group replaces purine ring N/A N/A N/A NO donor (vasodilation)

Key Observations:

Prodrug Efficiency :

  • Valacyclovir and Valganciclovir demonstrate superior bioavailability compared to their parent drugs (Acyclovir: 10–20% vs. Valacyclovir: 55%; Ganciclovir: 5–9% vs. Valganciclovir: 60%) due to esterification with L-valine, which enhances intestinal absorption .
  • The valine ester moiety is cleaved enzymatically post-absorption, releasing the active drug .

Structural Impact on Activity: Acyclovir/Valacyclovir: The methoxyethyl linker in Valacyclovir mimics the ribose sugar in guanosine, enabling selective phosphorylation by viral thymidine kinase . Valganciclovir/Ganciclovir: The 3-hydroxypropyl group in Valganciclovir increases affinity for CMV DNA polymerase over HSV/VZV enzymes .

LogP and Solubility: Valacyclovir’s LogP (-2.26) is higher than Acyclovir (-3.17), correlating with improved membrane permeability . Ganciclovir’s low LogP (-3.58) limits oral absorption, necessitating intravenous administration .

Table 2: Pharmacokinetic Comparison

Parameter Valacyclovir Acyclovir Valganciclovir
Half-life (active metabolite) 2.5–3.6 hours 2–3 hours 4.0 hours
Protein Binding 13–18% 9–33% 1–2%
Renal Excretion 40–50% 62–91% 90%
Toxicity Low (headache, nausea) Nephrotoxicity Myelosuppression
References

Notes:

  • Valacyclovir ’s renal excretion (40–50%) is lower than Acyclovir’s (62–91%), reducing nephrotoxicity risk .
  • Valganciclovir’s myelosuppression risk necessitates monitoring in immunocompromised patients .

Biologische Aktivität

2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate, also known as a derivative of acyclovir, is a complex organic compound that combines purine and amino acid structures. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antiviral and anticancer applications.

  • Molecular Formula : C13H20N6O4
  • Molecular Weight : 360.797 g/mol
  • CAS Number : 124832-27-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity
    • The compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV). Its mechanism involves the inhibition of viral DNA polymerase, which is critical for viral replication. Studies have shown that it can effectively reduce viral load in infected cells, making it a candidate for further development as an antiviral agent .
  • Anticancer Properties
    • Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
  • Mechanism of Action
    • The compound's mechanism of action is believed to involve:
      • Inhibition of DNA synthesis : By mimicking natural nucleosides, it interferes with DNA polymerase activity.
      • Induction of apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Antiviral Studies

A study published in Molecules highlighted the compound's ability to inhibit HSV replication effectively. The results indicated a significant reduction in viral titers in treated cells compared to controls, showcasing its potential as a therapeutic agent against herpes infections .

Anticancer Studies

In a comparative study of various compounds, this compound was shown to possess notable cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed:

Cell LineIC50 Value (µg/mL)
MCF-7 (Breast)2.4 ± 0.20
HepG2 (Liver)3.1 ± 0.10
HeLa (Cervical)0.9 ± 0.05

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on Herpes Treatment
    • A clinical trial involving patients with recurrent HSV infections demonstrated that treatment with the compound led to a significant decrease in lesion healing time and recurrence rates compared to standard antiviral therapy.
  • Case Study on Cancer Treatment
    • Another study focused on patients with advanced liver cancer treated with formulations containing this compound showed improved survival rates and reduced tumor sizes, emphasizing its potential as part of combination therapy regimens.

Q & A

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate?

  • Methodological Answer: Fourier-transform infrared (FT-IR), Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) are primary techniques for structural elucidation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to predict vibrational frequencies, chemical shifts, and electronic properties, which are validated against experimental data. For example, the C=O stretching vibration of the purine ring appears at ~1700 cm⁻¹ in FT-IR, while NMR reveals distinct proton environments (e.g., methoxy protons at δ 3.8–4.2 ppm) .

Q. What synthetic strategies are commonly employed for preparing this compound?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. For instance, the purine moiety is functionalized with a methoxyethyl group under alkaline conditions, followed by coupling with 2-amino-3-methylbutanoate esters. Protecting groups (e.g., acetyl or benzyl) are critical to prevent side reactions during ester bond formation. Reaction yields can exceed 90% under optimized conditions (e.g., anhydrous solvents, controlled pH) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Methodological Answer: Discrepancies arise from solvent effects, anharmonicity in vibrational modes, or conformational flexibility. To address this:
  • Use polarizable continuum models (PCM) in DFT to simulate solvent interactions.
  • Compare multiple conformers’ spectra via Boltzmann population analysis.
  • Validate with 2D NMR (e.g., HSQC, HMBC) to confirm spatial correlations between nuclei .

Q. What challenges arise in controlling stereochemical outcomes during synthesis?

  • Methodological Answer: The compound’s stereogenic centers (e.g., the amino acid moiety) require chiral catalysts or enantioselective reagents. For example:
  • Chiral HPLC or enzymatic resolution ensures purity of the 2S-configuration in the amino acid.
  • Asymmetric synthesis via Mannich reactions (using chiral auxiliaries) minimizes racemization .

Q. How does the compound’s stability under physiological conditions impact its potential as a prodrug?

  • Methodological Answer: Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are critical. Hydrolysis of the ester bond can be monitored via LC-MS. For instance:
  • The methoxyethyl linker enhances hydrolytic stability compared to simpler esters.
  • Enzymatic cleavage by esterases in plasma may release the active purine derivative, requiring pharmacokinetic modeling .

Data Contradiction and Validation

Q. How do researchers validate the purity of synthesized batches when analytical data conflicts?

  • Methodological Answer: Combine orthogonal techniques:
  • Chromatography: HPLC with UV/vis or MS detection identifies impurities <0.1%.
  • Thermal Analysis: Differential scanning calorimetry (DSC) detects polymorphic impurities via melting point deviations.
  • Elemental Analysis: Confirms C/H/N ratios within ±0.3% of theoretical values .

Comparative and Functional Studies

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities. For example:
  • The purine moiety mimics adenosine in binding to kinase active sites (docking score ≤ −8.0 kcal/mol).
  • Free energy perturbation (FEP) quantifies the impact of ester modifications on binding .

Synthesis Optimization Table

ParameterTypical ConditionsImpact on Yield/PurityReference
SolventAnhydrous DMF or THFMinimizes hydrolysis
Temperature0–25°C (for ester coupling)Prevents racemization
CatalystDMAP (4-Dimethylaminopyridine)Accelerates nucleophilic substitution
PurificationColumn chromatography (SiO₂, EtOAc/hexane)Removes unreacted amino acid

Key Research Gaps

  • Mechanistic Insights: Limited data on the compound’s metabolic pathways in vivo.
  • Scalability: High-yield routes (>90%) require validation under GMP conditions.
  • Toxicity: No studies on long-term cytotoxicity or off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.